Gccsyppcfa tnpdc

Description

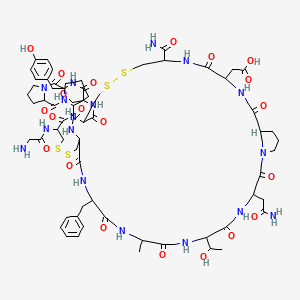

"Gccsyppcfa tnpdc" is the synonym for α-Conotoxin AuIB, a peptide toxin derived from marine cone snails. It is a selective antagonist of α3β4 nicotinic acetylcholine receptors (nAChRs), exhibiting >100-fold selectivity over other receptor subunit combinations (e.g., α4β2 or α7 nAChRs) . This compound has the following characteristics:

- CAS No.: 216299-21-7

- Molecular formula: C₆₅H₈₉N₁₇O₂₁S₄

- Molecular weight: 1572.76 g/mol

- Primary function: Blocks α3β4 nAChRs, which are implicated in pain signaling, addiction pathways, and autonomic nervous system regulation.

Its unique structural features include a disulfide-bond framework typical of α-conotoxins, which stabilizes the peptide and enhances receptor binding specificity .

Properties

Molecular Formula |

C65H89N17O21S4 |

|---|---|

Molecular Weight |

1572.8 g/mol |

IUPAC Name |

2-[53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-(1-hydroxyethyl)-48-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-24-methyl-8,11,17,20,23,26,29,32,38,44,47,50,52-tridecaoxo-3,4,55,56-tetrathia-7,10,16,19,22,25,28,31,37,43,46,49,51-tridecazapentacyclo[28.20.7.012,16.033,37.039,43]heptapentacontan-9-yl]acetic acid |

InChI |

InChI=1S/C65H89N17O21S4/c1-31-53(91)79-51(32(2)84)62(100)74-39(23-48(67)86)64(102)80-18-6-11-45(80)60(98)72-37(24-50(88)89)55(93)76-41(52(68)90)27-104-106-29-43-59(97)75-40(26-83)56(94)73-38(22-34-14-16-35(85)17-15-34)63(101)82-20-8-13-47(82)65(103)81-19-7-12-46(81)61(99)78-44(30-107-105-28-42(57(95)77-43)70-49(87)25-66)58(96)71-36(54(92)69-31)21-33-9-4-3-5-10-33/h3-5,9-10,14-17,31-32,36-47,51,83-85H,6-8,11-13,18-30,66H2,1-2H3,(H2,67,86)(H2,68,90)(H,69,92)(H,70,87)(H,71,96)(H,72,98)(H,73,94)(H,74,100)(H,75,97)(H,76,93)(H,77,95)(H,78,99)(H,79,91)(H,88,89) |

InChI Key |

SVNSCQIKKAACJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)C(C)O |

Pictograms |

Acute Toxic |

sequence |

GCCSYPPCFAXNPDC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Gccsyppcfa tnpdc," we compare it to structurally and functionally related α-conotoxins and other nAChR antagonists.

Table 1: Structural and Functional Comparison

Key Findings:

Receptor Selectivity: "this compound" is highly selective for α3β4 nAChRs, distinguishing it from α-conotoxins like MII (α3β2-selective) and ImI (α7-selective). This specificity makes it valuable for studying addiction mechanisms linked to α3β4 receptors . In contrast, Varenicline—a synthetic drug—targets α4β2 nAChRs with minimal activity on α3β4, highlighting divergent therapeutic applications (e.g., smoking cessation vs. pain management) .

Structural Complexity: "this compound" has a larger molecular weight (1572.76 g/mol) compared to other α-conotoxins (e.g., ImI: 1055.16 g/mol), attributed to extended amino acid sequences and additional disulfide bonds. This complexity enhances receptor binding stability but complicates synthetic production .

Pharmacological Applications: Unlike Varenicline, which is orally bioavailable, "this compound" requires intrathecal or intravenous administration due to peptide instability in the gastrointestinal tract .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.